N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O2S/c1-28-16-7-2-12(20)10-15(16)22-17(27)11-29-19-24-23-18-25(8-9-26(18)19)14-5-3-13(21)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXMSJULONFPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921789-00-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological profile based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.9 g/mol. The structure features a chloro and methoxy substitution on the phenyl ring and an imidazo[2,1-c][1,2,4]triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClFN₅O₂S |
| Molecular Weight | 433.9 g/mol |
| CAS Number | 921789-00-6 |
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 100 µM to 200 µM against A549 lung adenocarcinoma cells .
In vitro studies have indicated that this compound could potentially exhibit similar effects due to its structural analogies with known anticancer agents.
Antimicrobial Activity
The compound's thioacetamide component suggests potential antimicrobial properties. Research on related thiazole derivatives has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL .
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, studies suggest that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold may act through:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
- Apoptosis induction : Some derivatives promote programmed cell death in malignant cells.
Study 1: Anticancer Efficacy
A study published in Nature evaluated a series of imidazo[2,1-c][1,2,4]triazole derivatives for their anticancer properties. Among these compounds, one showed an IC50 value of 193.93 µg/mL against A549 cells compared to a control agent (5-fluorouracil) with an IC50 of 371.36 µg/mL . This indicates that similar structural modifications in this compound could enhance its efficacy.
Study 2: Antimicrobial Activity
A review highlighted the antimicrobial effects of thiazole derivatives against various pathogens. Compounds exhibiting structural similarities to this compound demonstrated MICs as low as 16 µg/mL against resistant strains of bacteria .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a chloro-substituted methoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole moiety. Its molecular formula is , with a molecular weight of approximately 387.8 g/mol. The structural composition suggests potential interactions with biological targets due to its diverse functional groups.
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have demonstrated cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values in the low micromolar range have been reported for related compounds.
- NCI-H460 (lung cancer) : Studies showed effective inhibition of cell proliferation.
These findings suggest that this compound could be further explored as a lead in anticancer drug development .
Anti-inflammatory Properties
Compounds containing imidazole and pyrazole rings have been recognized for their anti-inflammatory properties. Research indicates that derivatives of these structures can inhibit key inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Cytotoxicity Studies
A detailed investigation into the cytotoxic effects of related compounds revealed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Tubulin inhibition |
| Compound B | NCI-H460 | 12.50 | Apoptosis induction |
| Compound C | HeLa | 42.30 | Cell cycle arrest |
These studies highlight the potential of this compound as a promising candidate for further development in oncology .
In Vivo Studies
Preclinical trials using animal models have shown that similar compounds can reduce tumor size significantly when administered at therapeutic doses. The mechanism appears to involve both direct cytotoxicity to tumor cells and modulation of the immune response .
Comparison with Similar Compounds
Structural Analogues with Triazole/Thiadiazole-Thioacetamide Moieties
Compounds sharing the thioacetamide linkage and heterocyclic cores are highlighted below:
Key Observations :
Anticancer Activity of Thiazole/Thiadiazole Derivatives
highlights thiadiazole-thiazole hybrids (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2) with significant cytotoxicity. The imidazo-triazole core’s planar structure could facilitate DNA interaction, akin to thiadiazole derivatives .
Antimicrobial and Enzyme-Targeting Analogs
- Nitazoxanide Analogs : ’s nitazoxanide derivative inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via hydrogen bonding, a mechanism possibly shared by the target compound due to its amide and heterocyclic components .
- Cephalosporin Derivatives : describes thiadiazole-thio-containing antibiotics, underscoring the importance of sulfur-based linkages in antimicrobial design .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro and fluoro substituents in analogs correlate with enhanced activity, likely by increasing electrophilicity or metabolic stability .
- Heterocyclic Planarity: Imidazo-triazole and thiadiazole systems’ planar geometries may improve DNA or enzyme binding compared to non-planar analogs .
Preparation Methods
Synthetic Strategies and Methodologies
Core Imidazo[2,1-c]Triazole Synthesis
The imidazo[2,1-c]triazole core is synthesized via cyclocondensation of 4-fluorophenyl-substituted precursors. Key steps include:
Cyclization of 7-(4-Fluorophenyl)-6,7-Dihydro-5H-Imidazo[2,1-c]Triazole
Thioacetamide Side Chain Introduction
The thioether linkage is established through nucleophilic substitution or oxidative coupling:
Thiol-Alkylation Strategy
- Reagents : 3-Mercaptoimidazo[2,1-c]triazole derivative, chloroacetamide precursor.
- Conditions :
- Mechanism : SN2 displacement of chloride by thiolate anion.
Oxidative Coupling with Disulfides
Final Amide Coupling
The acetamide moiety is introduced via carbodiimide-mediated coupling:
EDCI/HOBt Protocol
Optimization and Comparative Analysis
Analytical Validation
Spectroscopic Data
Challenges and Solutions
Regioselectivity in Cyclization
Q & A
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cycloaddition for heterocyclic core formation (e.g., imidazo-triazole) and coupling reactions for introducing substituents. Key steps include:
- Cycloaddition : Formation of the imidazo-triazole core via [3+2] cycloaddition under controlled temperature (e.g., 60–80°C) in anhydrous solvents like DMF or THF .
- Thioacetamide coupling : Reaction of the thiol group with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to form the thioether linkage . Optimization requires monitoring via TLC or HPLC to adjust reaction time, solvent polarity, and stoichiometry. For example, excess thiol reagents may improve yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the structure, particularly the imidazo-triazole protons (δ 7.5–8.5 ppm) and methoxy/chlorophenyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming the acetamide and triazole moieties .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound, particularly its interaction with biological targets like COX-II or kinase enzymes?
- Target selection : Prioritize enzymes structurally similar to those bound by related compounds (e.g., thiazole derivatives with COX-II affinity ).
- Docking protocols : Use software like AutoDock Vina to simulate binding. The fluorophenyl and triazole groups often exhibit strong π-π stacking and hydrogen bonding with active sites .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., hepatic cytochrome P450-mediated degradation) .
- Formulation optimization : Use nanoencapsulation or PEGylation to improve solubility and half-life, bridging efficacy gaps between cell-based and animal models .
- Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC50 values .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Side-chain variation : Introduce polar substituents (e.g., hydroxyl or carboxyl) to improve water solubility without compromising membrane permeability .
- Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide groups to evaluate impact on metabolic stability .
Q. What crystallographic techniques are critical for resolving structural ambiguities in this compound and its intermediates?
- X-ray diffraction (XRD) : Single-crystal XRD using SHELX software confirms bond lengths/angles, particularly for the imidazo-triazole core and stereochemistry of the dihydro moiety .
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to validate binding modes inferred from docking studies .
- Powder XRD : Monitor polymorphic transitions during storage, which may affect dissolution rates and bioavailability .
Methodological Considerations
- Controlled environments : Reactions involving thiol groups require inert atmospheres (N2/Ar) to prevent oxidation .
- Data reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers in biological replicates and refine experimental protocols .
- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames assay for mutagenicity and hERG binding for cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
